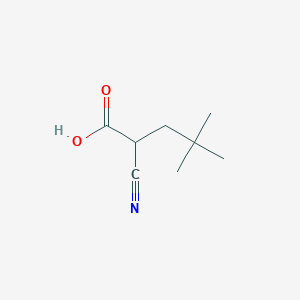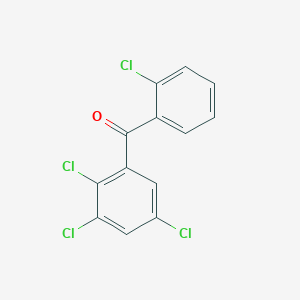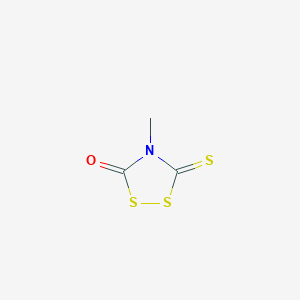![molecular formula C15H24O B14378184 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one CAS No. 90165-81-4](/img/structure/B14378184.png)
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one is a complex organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C15H24O, and it is characterized by a bicyclo[2.2.1]heptane core with three methyl groups and a pentan-3-one moiety.
Métodos De Preparación
The synthesis of 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ketone group: The ketone group can be introduced through oxidation reactions using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Addition of the pentan-3-one moiety: The final step involves the addition of the pentan-3-one moiety through aldol condensation or similar reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high efficiency and selectivity.
Análisis De Reacciones Químicas
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the α,β-unsaturated ketone.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one can be compared with similar compounds such as:
Camphor: A bicyclic ketone with a similar structure but different functional groups.
Borneol: A bicyclic alcohol with a similar core structure.
Isoborneol: An isomer of borneol with different stereochemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these similar compounds.
Propiedades
Número CAS |
90165-81-4 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)pentan-3-one |
InChI |
InChI=1S/C15H24O/c1-5-13(16)7-6-12-10-11-8-9-15(12,4)14(11,2)3/h6,11H,5,7-10H2,1-4H3 |
Clave InChI |
RAHSEUCBDYYKGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC=C1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



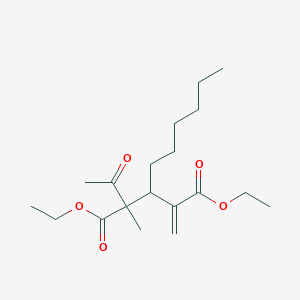
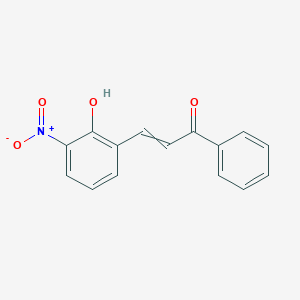
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)


![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)

